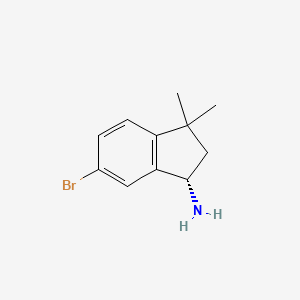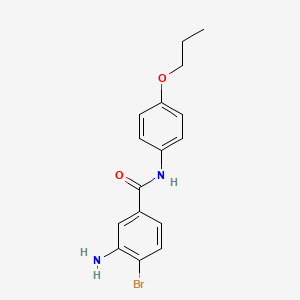
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide typically involves the following steps:
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the chlorophenyl and nitrobenzyl intermediates with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 3-Aminobenzyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenyl)-N-(4-nitrobenzyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide: Similar structure but with the chlorine atom in the para position.
N-(3-Chlorophenyl)-N-(3-aminobenzyl)benzenesulfonamide: Reduction product of the nitro compound.
Uniqueness
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is unique due to the specific positioning of the chlorophenyl and nitrobenzyl groups, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C19H15ClN2O4S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N-[(3-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2 |
Clé InChI |
VHUYULQITJEZPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


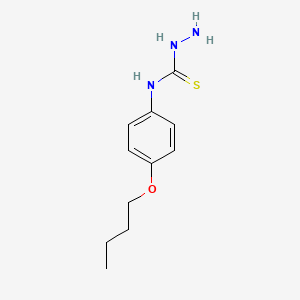
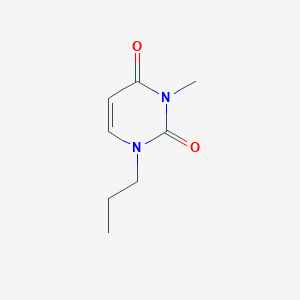
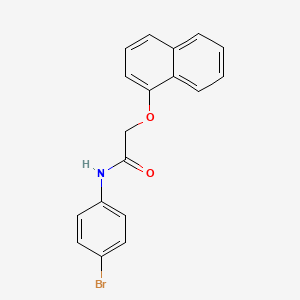


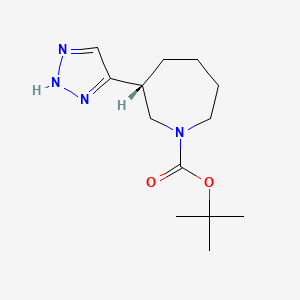
![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)
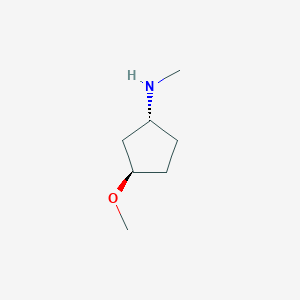

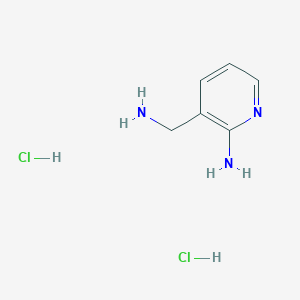
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
